molecular formula C7H13BrN4O B3032403 3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol CAS No. 1630763-78-8

3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol

Cat. No. B3032403
CAS RN: 1630763-78-8
M. Wt: 249.11
InChI Key: IVWWEHHTKGCBIR-UHFFFAOYSA-N
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Description

3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol , also known by its synonyms such as N,N-Dimethylpropanolamine , is a chemical compound with the molecular formula C5H13NO and a molecular weight of approximately 103.17 g/mol . It is a colorless to nearly colorless liquid with a boiling point of 164°C and a refractive index of 1.44 . Let’s explore its various aspects:


Synthesis Analysis

The synthesis of 3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol involves several steps. While specific synthetic routes may vary, one common approach is through metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressant molecules, including those with tricyclic antidepressant (TCAs) and selective serotonin reuptake inhibitor (SSRI) structural motifs . These metal-catalyzed procedures enable efficient construction of complex molecules.


Molecular Structure Analysis

The compound’s structure consists of a 1-propanol backbone with a 3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl substituent. The bromine atom and triazole ring contribute to its unique properties and potential biological activity. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in water

Safety And Hazards

  • Safety Measures : Handle with care, avoid inhalation, and use appropriate protective equipment .

properties

IUPAC Name

3-[3-bromo-5-(dimethylamino)-1,2,4-triazol-1-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrN4O/c1-11(2)7-9-6(8)10-12(7)4-3-5-13/h13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWEHHTKGCBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NN1CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202666
Record name 1H-1,2,4-Triazole-1-propanol, 3-bromo-5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol

CAS RN

1630763-78-8
Record name 1H-1,2,4-Triazole-1-propanol, 3-bromo-5-(dimethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630763-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-propanol, 3-bromo-5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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